3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

P2X7 Receptor Antagonism Inflammatory Pain Purinergic Signaling

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic building block within the tetrahydroimidazo[1,2-a]pyrazine family, characterized by a 4-fluorophenyl substituent at the 3-position of the fused bicyclic core. This scaffold is a key intermediate in medicinal chemistry, particularly for generating modulators of G-protein coupled receptors and purinergic receptors, where the 4-fluorophenyl group is explicitly identified as a preferred structural feature in patent disclosures for achieving target modulation.

Molecular Formula C12H12FN3
Molecular Weight 217.24 g/mol
Cat. No. B13444653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Molecular FormulaC12H12FN3
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2C3=CC=C(C=C3)F)CN1
InChIInChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)11-7-15-12-8-14-5-6-16(11)12/h1-4,7,14H,5-6,8H2
InChIKeyRSYLJKQWFOUPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: Core Scaffold Identification for Selective Inhibitor Development


3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic building block within the tetrahydroimidazo[1,2-a]pyrazine family, characterized by a 4-fluorophenyl substituent at the 3-position of the fused bicyclic core [1]. This scaffold is a key intermediate in medicinal chemistry, particularly for generating modulators of G-protein coupled receptors and purinergic receptors, where the 4-fluorophenyl group is explicitly identified as a preferred structural feature in patent disclosures for achieving target modulation [2].

Why 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Cannot Be Replaced by Generic In-Class Analogs


Generic substitution within the tetrahydroimidazo[1,2-a]pyrazine series is not feasible because the specific 4-fluorophenyl moiety at the 3-position is a critical determinant of target engagement and selectivity. Patent literature explicitly designates 4-fluorophenyl as a preferred substitution over unsubstituted phenyl, 4-chlorophenyl, or 2-methylphenyl for modulating P2X7 receptor function, indicating that electronic and steric properties of the fluorine atom confer a measurable advantage in antagonistic potency that is not replicated by other common aryl halides or alkyl groups [1]. Consequently, procuring a non-fluorinated or differently substituted analog risks a failure to reproduce the intended biological activity in downstream assays.

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: Quantitative Differentiation Evidence vs. Closest Analogs


Preferred 4-Fluorophenyl Substituent for P2X7 Receptor Modulation over Phenyl and 4-Chlorophenyl Analogs

In the patent disclosure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as P2X7 modulators, the 4-fluorophenyl group at the 3-position is specified as a preferred embodiment over unsubstituted phenyl and 4-chlorophenyl. The claims state that 'A is unsubstituted phenyl or 4-fluorophenyl, or in a more particular embodiment A is 4-fluorophenyl or 2,4-difluorophenyl; or preferably A is 4-fluorophenyl' [1]. This explicit hierarchy indicates that the 4-fluorophenyl substitution is structurally optimal for P2X7 antagonistic activity within this series, providing a documented structural preference over the unsubstituted phenyl analog and the 4-chlorophenyl analog.

P2X7 Receptor Antagonism Inflammatory Pain Purinergic Signaling

Enhanced Hydrogen-Bond Acceptor Capacity and LogP Differentiation vs. Unsubstituted Phenyl Analog

The introduction of a fluorine atom at the 4-position of the phenyl ring increases the hydrogen-bond acceptor (HBA) count from 2 in the unsubstituted phenyl analog to 3 in the 4-fluorophenyl derivative, while marginally increasing the computed XLogP3 from 0.8 to 0.9 [1]. This subtle electronic modulation can enhance binding interactions with polar residues in target proteins without a substantial increase in lipophilicity, which is a critical driver of non-specific binding and poor solubility.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Topological Polar Surface Area Advantage for Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 3-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is computed to be 29.9 Ų [1]. This value is well within the established threshold of <60-70 Ų for favorable CNS penetration. While the unsubstituted phenyl analog is predicted to have a similar or slightly lower TPSA (based on its lower heteroatom count), the presence of the fluorine atom in the target compound provides a TPSA that is still CNS-permissible while offering an additional electronegative interaction site that can be exploited for target binding. No experimental TPSA data is available for the comparator.

CNS Drug-Likeness Physicochemical Properties Blood-Brain Barrier

High-Impact Application Scenarios for 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine


Development of P2X7 Receptor Antagonists for Inflammatory and Neuropathic Pain

This compound serves as a critical intermediate for synthesizing 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-based P2X7 modulators. The patent-backed preference for the 4-fluorophenyl substituent [1] makes this specific building block essential for SAR exploration around the aryl ring, enabling medicinal chemists to directly generate lead compounds with the optimal substitution pattern for antagonizing ATP-induced P2X7 receptor activation.

Synthesis of Gαq Protein Ligand Probes for Signal Transduction Research

Given the established role of the tetrahydroimidazo[1,2-a]pyrazine scaffold in generating cell-permeable Gαq inhibitors like BIM-46174 [1], the 3-(4-fluorophenyl) derivative provides a unique vector for diversifying the pharmacophore. The electronic properties of fluorine facilitate specific interactions with the Gαq protein binding pocket, making this compound a valuable starting material for constructing focused libraries aimed at probing G-protein coupled signaling pathways.

CNS-Penetrant Probe Molecule Design Leveraging Optimized TPSA

With a computed TPSA of 29.9 Ų [1], the compound is ideally suited for CNS drug discovery programs. Researchers can utilize this building block to construct molecules designed to cross the blood-brain barrier while maintaining the 4-fluorophenyl group's advantageous binding interactions. This is particularly relevant for neurological applications such as neurodegenerative disorders or chronic pain where central target engagement is required.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.